1,2,3,4-Tetrahydronaphthalene-1-carboximidamide
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Overview
Description
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide is a chemical compound with the molecular formula C11H14N2. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide can be synthesized through the catalytic hydrogenation of naphthalene. This process involves the use of nickel catalysts under specific conditions to achieve the desired hydrogenation . The reaction typically requires elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors are designed to handle the high pressures and temperatures required for the hydrogenation process. The use of nickel catalysts is common in these industrial processes .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be further reduced under specific conditions.
Substitution: Various substitution reactions can occur, where different functional groups replace hydrogen atoms on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Research studies often utilize this compound to study its effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Another derivative with a carboxylic acid functional group.
N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide: A similar compound with a hydroxyl group attached to the carboximidamide.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide is unique due to its specific functional group (carboximidamide) and its partially hydrogenated naphthalene ring. This combination of features gives it distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-carboximidamide |
InChI |
InChI=1S/C11H14N2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13) |
InChI Key |
YLUBXIQMMDJLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=N)N |
Origin of Product |
United States |
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